

An In-depth Technical Guide to 3-Methyl-5-(tributylstannyl)isoxazole

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	3-Methyl-5-(tributylstannyl)isoxazole
Cat. No.:	B183927

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **3-Methyl-5-(tributylstannyl)isoxazole**, a versatile reagent in organic synthesis. This document outlines its chemical and physical properties, applications, and a detailed experimental protocol for its use in cross-coupling reactions.

Core Properties

3-Methyl-5-(tributylstannyl)isoxazole is an organotin compound incorporating an isoxazole ring.^{[1][2]} This structure makes it a valuable building block, particularly in the synthesis of more complex molecules. Its CAS Registry Number is 126085-89-0.^{[1][2]}

Table 1: Physicochemical Properties of **3-Methyl-5-(tributylstannyl)isoxazole**

Property	Value	Source
CAS Number	126085-89-0	[1] [2]
Molecular Formula	C16H31NOSn	[1] [2]
Molecular Weight	372.133 g/mol	[1] [2]
Accurate Mass	373.143	[1]
Boiling Point (Predicted)	383.6 ± 44.0 °C	[3]
Physical Form	Neat	[2]
Storage Temperature	2-8°C	[3]
SMILES	CCCC--INVALID-LINK-- (CCCC)c1onc(C)c1	[1]
InChI	InChI=1S/C4H4NO.3C4H9.Sn/ c1-4-2-3-6-5-4;31-3-4- 2;/h2H,1H3;31,3-4H2,2H3;	[2]

Applications in Organic Synthesis

3-Methyl-5-(tributylstannylyl)isoxazole is primarily utilized as a reagent in palladium-catalyzed cross-coupling reactions, such as the Stille coupling. This reaction allows for the formation of carbon-carbon bonds, enabling the synthesis of complex organic molecules. It is a useful research chemical for preparing isoxazolyl tetrahydropyridinyl oxazolidinone antibacterial agents.[\[4\]](#) The isoxazole moiety is a common scaffold in medicinal chemistry, and this reagent provides a direct route to introduce the 3-methylisoxazole group into various molecular frameworks.

Experimental Protocol: Stille Cross-Coupling Reaction

The following is a representative experimental protocol for a Stille cross-coupling reaction using **3-Methyl-5-(tributylstannylyl)isoxazole** with an aryl halide. This protocol is based on general procedures for Stille couplings and may require optimization for specific substrates.

Materials:

- **3-Methyl-5-(tributylstannyl)isoxazole**
- Aryl halide (e.g., Aryl iodide or bromide)
- Palladium catalyst (e.g., Pd(PPh₃)₄)
- Anhydrous and deoxygenated solvent (e.g., Toluene or DMF)
- Inert atmosphere (Nitrogen or Argon)

Procedure:

- To a flame-dried Schlenk flask under an inert atmosphere, add the aryl halide (1.0 equivalent), **3-Methyl-5-(tributylstannyl)isoxazole** (1.1 equivalents), and the palladium catalyst (0.05 equivalents).
- Add the anhydrous, deoxygenated solvent via syringe.
- Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).
- Upon completion, cool the reaction mixture to room temperature.
- Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with an aqueous solution of potassium fluoride to remove tin byproducts.
- Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
- Purify the crude product by column chromatography on silica gel to yield the desired coupled product.

Reaction Workflow

The following diagram illustrates the workflow of a typical Stille cross-coupling reaction involving **3-Methyl-5-(tributylstannyl)isoxazole**.

Stille Coupling Experimental Workflow

Reactant Preparation
(Aryl Halide, Stannane, Catalyst)

Combine

Reaction Setup
(Inert Atmosphere, Solvent Addition)

Heat

Reaction
(Heating and Stirring)

Cool & Quench

Workup
(Quenching, Extraction)

Isolate Crude

Purification
(Column Chromatography)

Isolate Pure

Product
(Coupled Isoxazole Derivative)

[Click to download full resolution via product page](#)

Caption: Workflow for a Stille cross-coupling reaction.

The isoxazole ring itself is a key structural motif in many biologically active compounds. The synthesis of substituted isoxazoles can be achieved through various methods, including the 1,3-dipolar cycloaddition of nitrile oxides with alkynes.^[5] The ability to functionalize the

isoxazole ring at specific positions, as demonstrated by the utility of **3-Methyl-5-(tributylstannyli)isoxazole**, is crucial for developing new chemical entities in drug discovery programs.^[6]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-Methyl-5-(tributylstannyli)isoxazole | LGC Standards [lgcstandards.com]
- 2. 3-Methyl-5-(tributylstannyli)isoxazole | CymitQuimica [cymitquimica.com]
- 3. 3-METHYL-5-(TRIBUTYLSTANNYL)ISOXAZOLE CAS#: 126085-89-0 [m.chemicalbook.com]
- 4. 3-METHYL-5-(TRIBUTYLSTANNYL)ISOXAZOLE | 126085-89-0 [chemicalbook.com]
- 5. mdpi.com [mdpi.com]
- 6. Structure–Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor *yt* - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to 3-Methyl-5-(tributylstannyli)isoxazole]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b183927#3-methyl-5-tributylstannyli-isoxazole-cas-number-and-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com